molecular formula C12H15Cl2NO2 B1460810 2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylpropanamide CAS No. 1049872-54-9

2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylpropanamide

Cat. No.: B1460810
CAS No.: 1049872-54-9
M. Wt: 276.16 g/mol
InChI Key: RUAKVJUANQEEFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylpropanamide is a useful research compound. Its molecular formula is C12H15Cl2NO2 and its molecular weight is 276.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylpropanamide is a synthetic organic compound notable for its complex structure, which includes both amide and ether functionalities. With the molecular formula C₁₂H₁₅Cl₂NO₂ and a molecular weight of 276.16 g/mol, this compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The compound features a chloro substituent on the nitrogen atom and a chlorophenoxy group attached to an ethyl chain. This unique combination of functional groups may enhance its reactivity and specificity towards biological targets.

Property Value
Molecular FormulaC₁₂H₁₅Cl₂NO₂
Molecular Weight276.16 g/mol
Functional GroupsAmide, Ether
Key FeaturesChloro substituent, chlorophenoxy group

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. Detailed studies such as molecular docking and biochemical assays are essential to elucidate its exact mechanism of action.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities. These include:

  • Antimicrobial Activity : Initial studies suggest moderate antimicrobial effects against certain bacterial strains.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, potentially useful in treating inflammatory conditions.
  • Anticancer Potential : There is emerging evidence that structurally similar compounds exhibit anticancer activity, warranting further investigation into this compound's potential in oncology.

Case Studies and Research Findings

  • Antimicrobial Activity : A study highlighted that derivatives of chlorophenoxy compounds showed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the chlorophenoxy group was key to enhancing this activity.
  • Anti-inflammatory Effects : Another research effort focused on the anti-inflammatory properties of similar compounds, demonstrating their ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases .
  • Anticancer Activity : Recent studies have explored the anticancer activity of related compounds, revealing promising results in inhibiting cancer cell proliferation in vitro. This suggests that this compound may also exhibit similar properties .

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the potential of 2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylpropanamide as an anticancer agent. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

  • Case Study : A study screened this compound against several cancer cell lines, including MDA-MB-435 (melanoma) and K-562 (leukemia). The results indicated a notable inhibition of cell growth, with an IC50 value lower than that of standard chemotherapy agents like chlorambucil .
Cancer Cell Line IC50 Value (µM) Comparison Drug Comparison Drug IC50 (µM)
MDA-MB-4351.18Staurosporine4.18
K-5620.67Chlorambucil52

Herbicidal Properties

The compound has also been explored for its potential use as a herbicide due to its structural similarity to known herbicides that target plant growth processes.

  • Case Study : Research indicates that derivatives of this compound can inhibit cellulose biosynthesis in plants, suggesting a mechanism for herbicidal action. The inhibition of cellulose synthesis disrupts plant cell wall integrity, leading to stunted growth or death .
Herbicide Target Effect Mechanism
Cellulose BiosynthesisInhibition of growthDisruption of cell wall integrity

Properties

IUPAC Name

2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO2/c1-9(13)12(16)15(2)7-8-17-11-5-3-10(14)4-6-11/h3-6,9H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAKVJUANQEEFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CCOC1=CC=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylpropanamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylpropanamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylpropanamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylpropanamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylpropanamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.